An In-Depth Technical Guide to 3,4-Dichloro-5-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3,4-Dichloro-5-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3,4-Dichloro-5-fluoroaniline (CAS No. 35754-38-2) is a halogenated aromatic amine that serves as a specialized chemical intermediate.[1][2][3] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom, makes it a molecule of significant interest for the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical industries. The strategic placement of these halogens can profoundly influence the physicochemical properties, metabolic stability, and biological activity of derivative molecules. This guide provides a comprehensive technical overview of its core properties, outlines a plausible synthetic pathway, details expected analytical characteristics, and discusses its potential applications as a building block for drug development professionals. While publicly available experimental data on this specific isomer is limited, this paper synthesizes information from foundational chemical principles and data from structurally related analogues to provide a robust scientific profile.
Core Physicochemical Properties
The fundamental properties of a chemical building block are critical for its handling, reaction planning, and integration into synthetic workflows. While extensive experimental data for 3,4-dichloro-5-fluoroaniline is not widely published, its core identifiers and calculated properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35754-38-2 | [2][4] |
| Molecular Formula | C₆H₄Cl₂FN | [4] |
| Molecular Weight | 180.01 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred from similar substituted anilines |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and dichloromethane. | Inferred from chemical structure |
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of 3,4-dichloro-5-fluoroaniline relies on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinctive molecular ion region due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
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Molecular Ion (M⁺): A cluster of peaks will be observed.
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The base peak in the cluster will be at m/z 179, corresponding to the molecule with two ³⁵Cl isotopes.
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The [M+2]⁺ peak at m/z 181 (one ³⁵Cl, one ³⁷Cl) will have a relative intensity of approximately 65% of the M⁺ peak.
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The [M+4]⁺ peak at m/z 183 (two ³⁷Cl) will have a relative intensity of approximately 10% of the M⁺ peak.
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Key Fragmentation: Fragmentation may involve the loss of HCl or cleavage of the aromatic ring, characteristic of halogenated anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will show signals for the two aromatic protons and the amine protons. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants influenced by both the adjacent proton and the fluorine atom. The amine (NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant. The carbons bonded to chlorine and nitrogen will also exhibit characteristic chemical shifts based on the inductive and mesomeric effects of these substituents.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[6][7]
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N-H Stretching: Two characteristic bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
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C-Cl Stretching: Strong absorptions in the 1000-1100 cm⁻¹ region are indicative of aryl-chlorine bonds.
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C-F Stretching: A strong, characteristic band for the aryl-fluorine bond is expected in the 1200-1300 cm⁻¹ region.
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Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
Synthesis and Reactivity
A common and industrially viable method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. A plausible synthetic route for 3,4-dichloro-5-fluoroaniline would therefore involve the catalytic hydrogenation of 3,4-dichloro-5-fluoronitrobenzene. This approach is analogous to established methods for producing similar fluoroanilines.[8]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3,4-dichloro-5-fluoroaniline.
Detailed Experimental Protocol (Hypothetical)
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Reactor Charging: To a high-pressure autoclave, add 3,4-dichloro-5-fluoronitrobenzene (1.0 eq), a catalytic amount of palladium on carbon (e.g., 5% Pd/C, 1-10% mass ratio), and a suitable solvent such as ethanol or methanol to form a slurry.[8]
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Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 1.0-4.0 MPa.
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Reaction: Heat the mixture to 60-120°C while stirring vigorously. Monitor the reaction progress by measuring hydrogen uptake or by using an appropriate analytical technique (e.g., TLC, GC-MS).
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Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
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Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3,4-dichloro-5-fluoroaniline.
Applications in Research and Drug Development
Halogenated anilines are foundational building blocks in medicinal chemistry.[9] The incorporation of halogens into a drug candidate is a well-established strategy to modulate its biological and physical properties.[10]
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Lipophilicity and Permeability: The chlorine and fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[10]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block positions on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
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Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions with biological targets, such as halogen bonding.[11][12] This can significantly enhance the binding affinity and selectivity of a drug for its target protein or enzyme.
Given its classification as a drug intermediate, 3,4-dichloro-5-fluoroaniline is likely utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) where this specific substitution pattern is required to achieve the desired therapeutic profile.
Caption: The role of 3,4-dichloro-5-fluoroaniline in the drug development pipeline.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is publicly available for 3,4-dichloro-5-fluoroaniline. However, based on the known hazards of structurally similar compounds such as 3,4-dichloroaniline and other halogenated anilines, this compound must be handled with extreme caution as it is presumed to be highly toxic.[13][14][15]
-
Hazard Classification (Inferred):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.
-
-
Handling:
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Storage:
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Caption: General reduction of 3,4-dichloro-5-fluoronitrobenzene to 3,4-Dichloro-5-fluoroaniline.